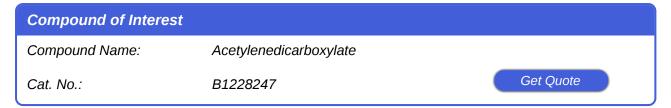


The Acetylenedicarboxylate Dianion: A Technical Guide to its Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The **acetylenedicarboxylate** (ADC) dianion, [C₂ (COO)₂]²⁻, is a linear, bifunctional organic building block that has garnered significant interest in coordination chemistry, materials science, and drug development.[1][2] Its rigid structure, featuring a central carbon-carbon triple bond flanked by two carboxylate groups, imparts unique stereochemical constraints and electronic properties. This guide provides an in-depth technical overview of the structure and bonding of the **acetylenedicarboxylate** dianion, compiling crystallographic and spectroscopic data, detailing experimental protocols for its synthesis and characterization, and visualizing its molecular orbital interactions.

Molecular Structure and Geometry

The **acetylenedicarboxylate** dianion is a centrosymmetric molecule characterized by a linear carbon backbone. The geometry of the dianion has been extensively studied through X-ray crystallography of its various metal salts.[1][3][4] The key structural parameters, including bond lengths and angles, are remarkably consistent across different crystal structures, reflecting the inherent rigidity of the molecule.

Bond Lengths and Angles



The bond lengths and angles of the **acetylenedicarboxylate** dianion have been determined from single-crystal X-ray diffraction studies of its salts with various metal cations. The following table summarizes representative crystallographic data.

Bond/Angle	Description	Average Value (Å or °)
C≡C	Carbon-carbon triple bond	1.20 - 1.22
C-C	Carbon-carbon single bond	1.45 - 1.47
C-O	Carbon-oxygen bond in carboxylate	1.24 - 1.26
∠(C-C≡C)	Angle along the carbon backbone	~180
∠(O-C-O)	Angle within the carboxylate group	125 - 127
∠(C-C-O)	Angle between backbone and carboxylate	116 - 118

Note: These values represent a general range observed in various crystal structures of **acetylenedicarboxylate** salts and may vary slightly depending on the counter-ion and crystal packing forces.

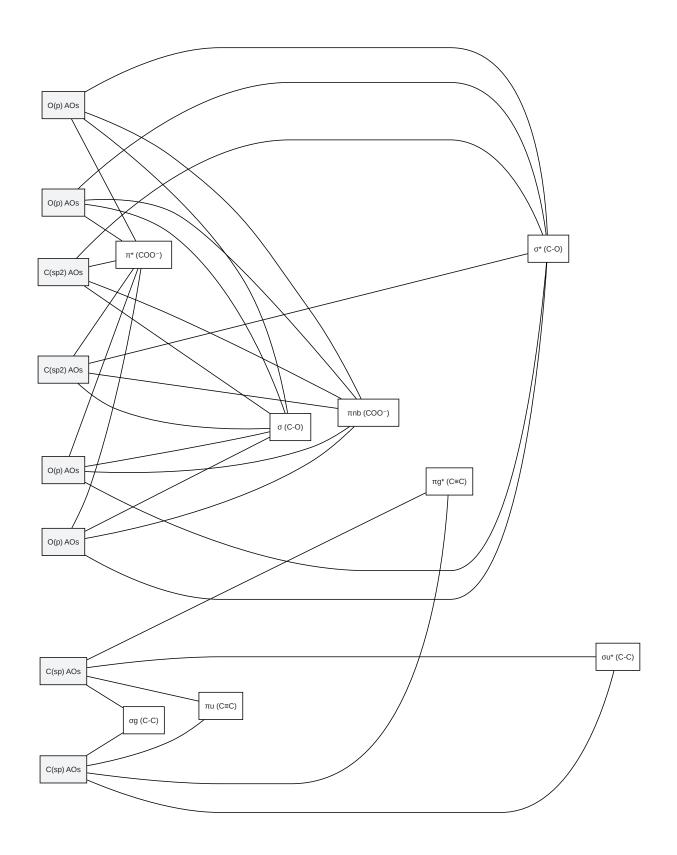
Electronic Structure and Bonding

The electronic structure of the **acetylenedicarboxylate** dianion is dominated by the carbon-carbon triple bond and the delocalized π -systems of the two carboxylate groups.

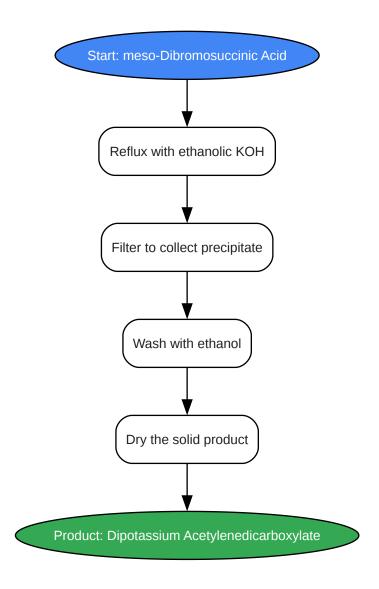
Molecular Orbital Diagram

A qualitative molecular orbital (MO) diagram for the **acetylenedicarboxylate** dianion can be constructed by considering the interactions of the atomic orbitals of the constituent atoms. The diagram below illustrates the key bonding and antibonding orbitals that define the electronic structure of the dianion. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding its reactivity.









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- To cite this document: BenchChem. [The Acetylenedicarboxylate Dianion: A Technical Guide to its Structure and Bonding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1228247#acetylenedicarboxylate-dianion-structureand-bonding]

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